Odorranain-B1 antimicrobial peptide
Description
Significance of Amphibian Host Defense Peptides in Innate Immunity
Amphibians thrive in environments teeming with a diverse array of microorganisms, and their skin serves as the first line of defense against potential pathogens. A crucial component of their innate immune system is the production and secretion of a vast arsenal (B13267) of host defense peptides (HDPs), more commonly known as antimicrobial peptides (AMPs). bohrium.comnih.govmdpi.com These peptides are small, gene-encoded molecules, typically composed of 8 to 50 amino acid residues, that are synthesized in specialized granular glands in the skin and released in response to stress or injury. researchgate.net
The primary role of these AMPs is to provide a rapid and effective defense against a broad spectrum of microorganisms, including bacteria, fungi, viruses, and protozoa. bohrium.comnih.gov A key feature of most amphibian AMPs is their cationic nature, resulting from a high content of basic amino acid residues like lysine, and an amphipathic structure. researchgate.netnih.gov This allows them to selectively interact with and disrupt the negatively charged membranes of microbes, often by forming pores or otherwise compromising membrane integrity, leading to cell death. bohrium.commdpi.com This mechanism of action is less likely to induce resistance compared to conventional antibiotics that often target specific metabolic pathways. bohrium.com The synthesis of these peptides, while not always essential for an individual's survival, confers a significant advantage to the species in fending off infections. nih.gov
Overview of the Odorrana Genus as a Source of Bioactive Peptides
The genus Odorrana, commonly known as odorous frogs, is a group of amphibians found in Asia that are particularly recognized for the potent and often foul-smelling skin secretions they produce as a defense mechanism. nih.gov These secretions are a rich and complex cocktail of bioactive molecules, with antimicrobial peptides being a prominent component. nih.govqub.ac.uk Research into the skin secretions of various Odorrana species has led to the discovery and characterization of numerous novel peptides with diverse biological activities. nih.govqub.ac.uk
Techniques such as "shotgun" cDNA library cloning have been instrumental in rapidly identifying the vast peptidome of these frogs. nih.gov For instance, a study on a single individual of Odorrana grahami led to the characterization of 372 cDNA sequences encoding antimicrobial peptides, of which 107 were novel. novoprolabs.comresearchgate.net This highlights the incredible diversity of AMPs within a single amphibian species. Beyond antimicrobial activity, peptides from the Odorrana genus have been found to possess other functions, including trypsin inhibition. qub.ac.uknovoprolabs.com
Contextualizing Odorranain-B1 within the Amphibian Peptidome
Odorranain-B1 is an antimicrobial peptide that was identified from the skin secretions of the Yunnanfu frog, Odorrana grahami. novoprolabs.combicnirrh.res.in It belongs to a larger family of peptides found in this species and is one of many AMPs that contribute to the frog's innate immunity. researchgate.netresearchgate.net The study that identified Odorranain-B1 also uncovered a multitude of other peptides, which were organized into 30 distinct groups, 24 of which were entirely new to science at the time. researchgate.net
Like many other amphibian AMPs, Odorranain-B1 exhibits broad-spectrum antimicrobial activity. novoprolabs.com Its discovery and subsequent research contribute to the growing understanding of the vast and largely untapped reservoir of bioactive compounds present in amphibian skin. The study of peptides like Odorranain-B1 is not only crucial for understanding amphibian biology and their defense mechanisms but also holds potential for the development of new therapeutic agents. researchgate.net
Physicochemical Properties of Odorranain-B1
| Property | Value |
| Amino Acid Sequence | CWTKSIPPKPC |
| Molecular Weight | 1265.6 g/mol |
| Structure | Contains a disulfide-bonded loop |
Note: The table above provides a summary of the key physicochemical properties of Odorranain-B1.
Biosynthesis and Natural Sources
The biosynthesis of Odorranain-B1, like other peptides, is a genetically encoded process. The peptide is synthesized from a larger precursor protein, which is then enzymatically processed to release the mature, active peptide. The natural source of Odorranain-B1 is the skin secretion of the amphibian Odorrana grahami. novoprolabs.com
Mechanism of Action
The primary mechanism of action for many antimicrobial peptides, including likely for Odorranain-B1, involves the disruption of microbial cell membranes. nih.gov The cationic and amphipathic nature of these peptides facilitates their interaction with the negatively charged components of bacterial and fungal cell membranes. This interaction can lead to the formation of pores or channels in the membrane, causing leakage of cellular contents and ultimately leading to cell death. nih.gov Some AMPs can also translocate across the cell membrane and interact with intracellular targets, such as inhibiting enzyme activity or interfering with nucleic acid and protein synthesis. nih.gov Odorranain-B1, in addition to its antimicrobial properties, has been noted to possess a disulfide-bonded loop that confers trypsin inhibitory activity. novoprolabs.com
Antimicrobial Spectrum of Odorranain-B1
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli ATCC 25922 | Gram-negative bacterium | 5.83 µg/mL |
| Staphylococcus aureus ATCC 2592 | Gram-positive bacterium | 5.83 µg/mL |
| Bacillus dysenteriae | Gram-positive bacterium | 1.84 µg/mL |
| Candida albicans ATCC 2002 | Fungus | 2.4 µg/mL |
Note: The table above summarizes the known antimicrobial activity of Odorranain-B1 against various microorganisms. novoprolabs.com
Research and Potential Applications
Research on Odorranain-B1 and other amphibian-derived antimicrobial peptides is driven by the urgent need for new antibiotics to combat the rise of drug-resistant pathogens. nih.gov The unique mechanisms of action of AMPs make them promising candidates for the development of novel anti-infective agents. nih.gov Studies on Odorranain-B1 have focused on characterizing its antimicrobial activity and understanding its structure-function relationship. novoprolabs.com For instance, a derivative of Odorranain-B1, where the N-terminal amino acid was truncated, was found to have improved trypsin inhibition but lost its antimicrobial activity, highlighting the importance of the full peptide sequence for its antimicrobial function. novoprolabs.com Further research into the synthesis and modification of Odorranain-B1 could lead to the development of peptides with enhanced antimicrobial potency and specificity.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
AALKGCWTKSIPPKPCFGKR |
Origin of Product |
United States |
Discovery and Isolation of Odorranain B1
Methodologies for Peptide Extraction from Amphibian Skin Secretions
The initial step in isolating Odorranain-B1 involves the collection of skin secretions from its natural source, the Graham's frog (Odorrana grahami). novoprolabs.combicnirrh.res.in The process is carefully designed to be non-lethal and to maximize the yield of bioactive peptides.
A common and effective method for obtaining these secretions is through mild electrical stimulation of the skin surface. acs.org This process induces the granular glands in the amphibian skin to release their contents, a complex mixture rich in peptides and other defensive compounds. nih.gov The collected secretion is immediately acidified, often using trifluoroacetic acid (TFA), and centrifuged. novoprolabs.com This step is crucial as it inactivates degradative enzymes present in the secretion that could otherwise break down the target peptides. The resulting supernatant, containing the peptide-rich solution, is then lyophilized (freeze-dried) to create a stable crude extract for further analysis. researchgate.net
Chromatographic Purification Techniques for Odorranain-B1
The crude extract obtained from the skin secretions is a highly complex mixture containing hundreds of different peptides. researchgate.net To isolate a single peptide like Odorranain-B1, a multi-step purification process is required, with chromatography being the central technique.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method employed for the purification of amphibian skin peptides. qub.ac.uk The lyophilized crude extract is first redissolved and subjected to RP-HPLC. This technique separates molecules based on their hydrophobicity. The peptide mixture is passed through a column packed with a nonpolar stationary phase, and a mobile phase with an increasing gradient of an organic solvent (typically acetonitrile (B52724) in an aqueous solution of trifluoroacetic acid) is used to elute the peptides. Peptides with higher hydrophobicity are retained longer in the column. The elution is monitored by UV absorbance, and fractions are collected.
Each fraction from the initial HPLC run is then typically subjected to further rounds of purification by RP-HPLC, often using a different gradient of the mobile phase to achieve a higher resolution, until a single, pure peptide is isolated. qub.ac.uk The purity of the final isolated peptide is then confirmed by analytical RP-HPLC and mass spectrometry.
Initial Characterization and Identification of Odorranain-B1
Following purification, the definitive identification and characterization of the peptide are carried out. The discovery of Odorranain-B1 was facilitated by a "shotgun" cDNA cloning approach from a skin cDNA library of Odorrana grahami. vulcanchem.com This molecular cloning technique allows for the deduction of the peptide's amino acid sequence from the nucleotide sequence of its corresponding gene. researchgate.net
Mass Spectrometry is employed to determine the precise molecular mass of the purified peptide. This experimental mass is then compared to the theoretical mass calculated from the amino acid sequence deduced from the cDNA to confirm its identity. tudelft.nl
Edman degradation or automated sequencing can also be used to determine the primary amino acid sequence of the peptide directly, which is then matched with the cDNA-deduced sequence for final confirmation. nih.gov
Odorranain-B1 was identified as a peptide that possesses both antimicrobial properties and the ability to inhibit the enzyme trypsin. novoprolabs.com This dual functionality is attributed to its unique structure, which includes a disulfide-bonded loop that acts as a trypsin inhibitor. novoprolabs.com
| Property | Value |
| Natural Source | Odorrana grahami (Graham's frog) novoprolabs.com |
| Amino Acid Sequence | CWTKSIPPKPC novoprolabs.com |
| Molecular Feature | Contains a disulfide-bridged trypsin inhibitory loop novoprolabs.com |
| Taxonomic Source | Animalia, Amphibia bicnirrh.res.in |
The antimicrobial efficacy of Odorranain-B1 is determined by calculating its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (μg/mL) |
| Escherichia coli | ATCC 25922 | 5.83 novoprolabs.com |
| Staphylococcus aureus | ATCC 25922 | 5.83 novoprolabs.com |
| Bacillus dysenteriae | N/A | 1.84 novoprolabs.com |
| Candida albicans | ATCC 2002 | 2.4 novoprolabs.com |
Structural Elucidation and Characterization of Odorranain B1
Primary Amino Acid Sequence Determination
The primary structure of Odorranain-B1 was determined through the analysis of its precursor protein, which was identified via cDNA library screening from the frog's skin. The full precursor protein consists of 63 amino acids. bicnirrh.res.in This precursor includes a signal peptide, an acidic spacer region, and the mature peptide sequence, which is released following enzymatic cleavage. bicnirrh.res.invulcanchem.com
Analysis of Secondary Structural Motifs (e.g., Alpha-Helical, Beta-Sheet Propensity)
Antimicrobial peptides (AMPs) are often categorized by their secondary structures, which include α-helical, β-sheet, extended, or mixed conformations. nih.govnih.gov While many linear AMPs adopt an α-helical structure upon interacting with microbial membranes, the structure of Odorranain-B1 is dictated by its intramolecular disulfide bond. vulcanchem.comnih.gov
The presence of the disulfide bridge creates a cyclic structure. Peptides with similar features, such as thanatin, form a β-hairpin motif, which consists of two adjacent antiparallel β-strands stabilized by the covalent disulfide bond. nih.gov This structural motif is common among AMPs that feature such cysteine linkages and is critical for their biological function. nih.gov While some AMPs from Odorrana grahami are linear and predicted to be helical, the cyclic nature of Odorranain-B1 suggests a propensity for a compact, β-sheet-containing structure rather than an extended alpha-helix. nih.gov
Tertiary Conformation and Disulfide Bond Linkages
The tertiary structure of Odorranain-B1 is characterized by a compact, globular fold stabilized by a single intramolecular disulfide bond. novoprolabs.comresearchgate.net This covalent linkage forms between the two cysteine residues present in the primary sequence, creating a cyclic loop. bicnirrh.res.innovoprolabs.com This loop is not merely a structural feature but is also a functional domain referred to as a "trypsin inhibitory loop," indicating a dual role for the peptide as both an antimicrobial agent and an enzyme inhibitor. novoprolabs.com
The disulfide bond is essential for maintaining the peptide's specific three-dimensional shape, which is crucial for its interaction with microbial targets. This bond forces the peptide chain into a constrained conformation, stabilizing the β-hairpin-like structure. nih.gov The conformational rigidity imparted by this bond can be a determining factor in the peptide's stability and specificity. nih.govnih.gov
Computational Approaches for Structural Prediction and Modeling
In the absence of an experimentally determined structure, computational methods are invaluable for predicting the three-dimensional conformation of peptides like Odorranain-B1. Modern algorithms, such as those implemented in ColabFold and AlphaFold, can generate highly accurate ab initio structural models. nih.govuniprot.org These tools predict the folding of the peptide chain based on its amino acid sequence and have been successfully used to model a wide range of AMPs. nih.gov
Furthermore, homology modeling can be employed, using the known structures of functionally related peptides (like thanatin) as templates. nih.govnih.gov Once a 3D model is generated, tools like STRIDE can be used to analyze the secondary structural elements within the predicted conformation. nih.gov These computational models are essential for visualizing the peptide's architecture, understanding structure-function relationships, and guiding the design of synthetic analogues with potentially enhanced activity or stability.
Advanced Spectroscopic and Diffraction Techniques in Structural Biology
A variety of advanced analytical techniques are employed to experimentally determine the structure of peptides. For Odorranain-B1, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has been used to confirm the correct molecular mass and verify the presence of the intramolecular disulfide bridge. researchgate.net
For a complete three-dimensional structure determination in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique. Multidimensional NMR experiments (e.g., COSY, TOCSY, and NOESY) would allow for the assignment of all proton resonances and the measurement of through-bond and through-space atomic distances, which are used to calculate the final structure.
Additionally, Raman spectroscopy is a powerful technique for specifically analyzing the conformation of the disulfide bond itself. nih.gov It can determine the dihedral angles of the C-S-S-C linkage, providing detailed insight into the local geometry and flexibility of this critical structural element. nih.gov While X-ray crystallography could provide a high-resolution solid-state structure, its application requires the successful crystallization of the peptide, which can be challenging.
Table of Physicochemical Properties
| Property | Value/Sequence | Reference |
|---|---|---|
| Precursor Sequence | MFTLKKSLLVLFFLGIVSLSVCDQKRDADEEDGGEVTGEEVKRAALKGCWTKSIPPKPCFGKR | bicnirrh.res.in |
| Core Functional Loop (ORB-C) | CWTKSIPPKPC | novoprolabs.com |
| Key Structural Feature | Intramolecular Disulfide Bond | novoprolabs.comresearchgate.net |
Biological Activities and Mechanisms of Action of Odorranain B1
Direct Antimicrobial Modalities
The primary and most studied function of Odorranain-B1 and other antimicrobial peptides is their ability to directly kill or inhibit the growth of pathogenic microorganisms. This is achieved through a combination of mechanisms that target both the cellular envelope and internal processes.
Like many cationic AMPs, Odorranain-B1's antimicrobial action is largely initiated by its interaction with the bacterial cell membrane. nih.gov These peptides are generally positively charged and amphipathic, allowing them to selectively target and disrupt the negatively charged membranes of bacteria. nih.gov The process typically begins with an electrostatic attraction to anionic components of the microbial membrane. vulcanchem.com
Once bound to the surface, the peptide can induce membrane disruption, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.govscienceopen.com The antimicrobial peptides from Odorrana grahami have been observed to exert their effects by severely damaging the cell walls and membranes of bacteria. researchgate.net This disruption can manifest in several ways, including the formation of transient pores. nih.govfrontiersin.org Proposed models for AMP-induced pore formation include the "barrel-stave" model, where peptides assemble to form a channel through the membrane, and the "toroidal pore" model, where peptides and lipids bend to create a water-permeable channel. scienceopen.com This disruption upsets the cell's osmotic balance, leading to lysis. scienceopen.com
While membrane disruption is a key mechanism, some AMPs can kill bacteria at concentrations below what is required for full membrane lysis, suggesting the involvement of intracellular targets. nih.gov These peptides can enter the cell without causing complete disruption and interfere with essential cellular functions. nih.govnih.gov
Once inside the cytoplasm, AMPs can bind to various intracellular molecules. nih.gov Studies on peptides from Odorrana grahami have shown they can induce the condensation of bacterial DNA. researchgate.net Generally, intracellular AMPs can inhibit the synthesis of DNA, RNA, and proteins, and interfere with processes like protein folding and cell division. nih.govnih.govresearchgate.net By targeting these fundamental pathways, AMPs can effectively halt bacterial growth and proliferation. researchgate.net
Odorranain-B1 demonstrates a broad spectrum of activity, effectively targeting Gram-positive bacteria, Gram-negative bacteria, and fungi. novoprolabs.comnih.gov Its efficacy varies depending on the specific pathogen. The family of Odorranain peptides has shown activity against a wide range of microbes, with minimum inhibitory concentrations (MICs) varying by species. researchgate.net A related peptide, Odorranain-NR, also from O. grahami, showed activity against several microorganisms, though it was not effective against Escherichia coli (ATCC25922). nih.gov
The following table details the specific minimum inhibitory concentrations (MIC) of Odorranain-B1 against various pathogens.
Table 1: Spectrum of Antimicrobial Activity of Odorranain-B1
| Pathogen | Type | MIC (µg/mL) | Citation |
|---|---|---|---|
| Staphylococcus aureus (ATCC2592) | Gram-Positive Bacteria | 5.83 | novoprolabs.com |
| Escherichia coli (ATCC25922) | Gram-Negative Bacteria | 5.83 | novoprolabs.com |
| Bacillus dysenteriae | Gram-Negative Bacteria | 1.84 | novoprolabs.com |
Anti-Biofilm Properties and Mechanisms
Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from antimicrobial agents and host immune responses. nih.gov Many AMPs have demonstrated the ability to combat these resilient structures. mdpi.com The mechanisms of anti-biofilm peptides are varied and can target different stages of the biofilm life cycle. mdpi.com
Key anti-biofilm actions include preventing the initial attachment of bacterial cells to surfaces, inhibiting the formation of the mature biofilm, and disrupting or degrading pre-formed biofilms. mdpi.com Some peptides achieve this by downregulating genes associated with quorum sensing, a cell-to-cell communication system crucial for biofilm development. mdpi.com Others can degrade the extracellular matrix components, such as polysaccharides, which hold the biofilm together. mdpi.com
Enzyme Inhibitory Activities (e.g., Trypsin Inhibition)
A distinctive feature of Odorranain-B1 is its dual functionality as both an antimicrobial agent and an enzyme inhibitor. novoprolabs.comnih.gov Specifically, Odorranain-B1 has been shown to inhibit the activity of trypsin, a serine protease. novoprolabs.com This inhibitory function is attributed to a disulfide-bonded loop within its amino acid sequence. novoprolabs.com Such bi-functional peptides, possessing both antimicrobial and protease-inhibitory capabilities, are frequently found in the skin secretions of Ranidae family frogs, including Odorrana grahami. nih.govnih.gov
Immunomodulatory Functions
Beyond their direct effects on microbes, antimicrobial peptides are increasingly recognized as important modulators of the host's innate immune system. mdpi.comnih.gov AMPs can influence the behavior of various immune cells, including neutrophils, macrophages, and T-lymphocytes. mdpi.com
Their immunomodulatory functions can include altering inflammatory responses. For example, some AMPs can suppress the production of pro-inflammatory cytokines like TNF-α, which are often induced by bacterial components such as lipopolysaccharide (LPS). nih.gov By interacting with immune cells and signaling pathways, AMPs can help recruit and activate other immune components, support the response to pathogens, and aid in the resolution of inflammation. mdpi.com This activity highlights their role not just as direct weapons against invaders, but also as regulators of the broader host defense system. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Odorranain-B1 |
| Odorranain-E1 |
| Odorranain-I1 |
| Odorranain-NR |
| OGTI (Odorrana grahami Trypsin Inhibitor) |
| Andersonin-D1 |
| LL-37 |
| Nisin A |
| Hepcidin 20 |
| Tachykinin |
| Odorranalectin |
| Bombesin-like peptide |
| Grahamins |
| Lipopolysaccharide |
| Trypsin |
| Arginine |
| Histidine |
| Lysine |
| Glycine |
| Phe |
| Leu |
| Ile |
| Glutamic acid |
Investigation of Anticancer Activities through Cellular Mechanisms
Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the investigation of anticancer activities of the peptide Odorranain-B1 through cellular mechanisms. General studies on antimicrobial peptides (AMPs) of amphibian origin indicate that they can exert anticancer effects by selectively interacting with the negatively charged membranes of cancer cells, leading to membrane disruption and cell death through processes like apoptosis or necrosis. nih.govfrontiersin.org However, specific research detailing these mechanisms for Odorranain-B1 was not found in the performed searches.
Other Reported Biological Activities (e.g., Anti-inflammatory Potential)
While direct studies on the anti-inflammatory potential of Odorranain-B1 are not detailed in the available search results, research on other peptides isolated from the skin secretions of the same frog species, Odorrana grahami, reveals significant anti-inflammatory and related biological activities. These findings suggest that the secretome of this amphibian is a rich source of bioactive compounds with potential therapeutic applications.
Notable peptides from Odorrana grahami with reported biological activities include Brevinin-1E-OG9 and AH90.
Brevinin-1E-OG9 , a novel antimicrobial peptide, has demonstrated the ability to attenuate inflammatory responses. qub.ac.uk Specifically, it has shown efficacy in models of inflammation induced by lipoteichoic acid and heat-killed microbes. qub.ac.uk
AH90 is another peptide from Odorrana grahami with functions relevant to the inflammatory process, primarily in the context of wound healing. mdpi.comnih.gov Research has shown that AH90 can reduce the number of infiltrated macrophages at a wound site. mdpi.com This modulation of macrophage activity is a key aspect of its anti-inflammatory potential, as an excessive inflammatory response can impede healing. mdpi.com The mechanism behind its wound-healing promotion is linked to its capacity to induce the production of Transforming Growth Factor-β1 (TGF-β1), a crucial cytokine in tissue repair and regeneration. nih.gov
The biological activities of these related peptides from Odorrana grahami are summarized in the table below.
| Peptide Name | Source Organism | Reported Biological Activity | Reference |
| Brevinin-1E-OG9 | Odorrana grahami | Attenuates inflammatory responses induced by lipoteichoic acid and heat-killed microbes. | qub.ac.uk |
| AH90 | Odorrana grahami | Promotes wound healing, reduces macrophage infiltration, and stimulates Transforming Growth Factor-β1 (TGF-β1) secretion. | mdpi.comnih.gov |
Structure Activity Relationship Sar Studies of Odorranain B1 and Its Analogs
Impact of Amino Acid Substitutions on Biological Activity
In the context of peptides similar to Odorranain-B1, research has demonstrated that substituting specific residues can have a significant impact. For example, in the brevinin-1 (B586460) family of peptides, the introduction of cationic amino acids has been shown to slightly enhance activity against Gram-positive bacteria. mdpi.com Conversely, the presence of an anionic amino acid within the hydrophilic face of a helical peptide can lead to weaker bioactivity. nih.gov The strategic replacement of amino acids to optimize the cationic and hydrophobic surfaces is a common approach to improve the antimicrobial spectrum. mdpi.com
Furthermore, the introduction of unnatural amino acids has been explored to increase stability against proteases, a significant hurdle for peptide therapeutics. frontiersin.org While substitutions with structurally similar amino acids often retain antimicrobial activities, some unnatural amino acid substitutions have been associated with increased hemolytic activity. frontiersin.org The principle behind these modifications is to enhance the desired antimicrobial properties without significantly altering the peptide's beneficial physicochemical characteristics. frontiersin.org
The following table summarizes the effects of various amino acid substitutions on the activity of different antimicrobial peptides, providing insights that could be applicable to the optimization of Odorranain-B1.
| Parent Peptide | Substitution | Effect on Antimicrobial Activity | Effect on Hemolytic Activity |
| Brevinin-1OS | Addition of cationic amino acid | Slightly enhanced against Gram-positive bacteria | - |
| Brevinin-1Ed | Presence of an anionic amino acid | Weaker bioactivity | - |
| Pep05 | Substitution with D- and unnatural amino acids | Retained antimicrobial activity | Increased with some unnatural amino acids |
Role of Peptide Length and Hydrophobicity in Efficacy
The length and hydrophobicity of antimicrobial peptides are pivotal factors that dictate their effectiveness and mechanism of action. Research indicates a direct correlation between peptide length and antimicrobial efficacy, with truncations often leading to a loss of activity. nih.gov This loss is sometimes attributed to a hydrophobic mismatch with the target microbial membrane. nih.gov
Hydrophobicity, a measure of the nonpolar character of a peptide, plays a dual role. An optimal level of hydrophobicity is necessary for the peptide to partition into and disrupt the bacterial membrane. researchgate.net However, excessive hydrophobicity can lead to strong self-association of the peptide in aqueous environments, which can hinder its ability to reach and interact with the bacterial cell wall. researchgate.net This can result in a decrease in antimicrobial activity. researchgate.net
Furthermore, high hydrophobicity is often correlated with increased hemolytic activity, meaning it can be toxic to host red blood cells. researchgate.net Therefore, a delicate balance must be struck. Shortening a peptide can be a viable strategy for optimization, but only if its bioactivity is maintained. nih.gov The goal is to design peptides with sufficient hydrophobicity to be effective against microbes while minimizing damage to host cells.
Studies on various AMPs have shown that there is an optimal hydrophobicity window for high antimicrobial activity. researchgate.net Moving outside this window, either by increasing or decreasing hydrophobicity, can dramatically reduce efficacy. researchgate.net
| Peptide Characteristic | Impact on Efficacy | Supporting Insights |
| Peptide Length | Shorter peptides may show reduced efficacy. nih.gov | Truncation can lead to a hydrophobic mismatch with the bacterial membrane. nih.gov |
| Hydrophobicity | An optimal level is crucial for antimicrobial activity. researchgate.net | Too low hydrophobicity prevents membrane interaction; too high leads to self-aggregation and increased hemolytic activity. researchgate.net |
Influence of Net Charge and Amphipathicity on Target Selectivity
The net positive charge and amphipathic nature of antimicrobial peptides are fundamental to their ability to selectively target and disrupt microbial membranes while sparing host cells. nih.gov The initial interaction between a cationic AMP and a bacterial cell is driven by electrostatic attraction to the negatively charged components of the microbial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov A minimum net positive charge, generally considered to be +2, is often essential for this initial binding and subsequent antimicrobial action. mdpi.com
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, allows the peptide to adopt a secondary structure, such as an α-helix, that facilitates its insertion into the lipid bilayer of the cell membrane. nih.gov This structure presents a hydrophobic face that interacts with the lipid core of the membrane and a hydrophilic face that remains exposed to the aqueous environment or interacts with the polar head groups of the lipids. nih.gov
The interplay between net charge and amphipathicity is complex and crucial for target selectivity. nih.gov While a higher positive charge can enhance the initial attraction to bacterial membranes, it does not always correlate with increased antimicrobial activity and can sometimes lead to increased toxicity towards host cells if not properly balanced with hydrophobicity and amphipathicity. mdpi.com The ideal AMP possesses a balance of these properties that maximizes its affinity for microbial membranes over host cell membranes, which are typically zwitterionic or have a lower negative charge. mdpi.com
| Physicochemical Property | Role in Target Selectivity | Mechanism |
| Net Positive Charge | Essential for initial attraction to negatively charged microbial membranes. nih.gov | Electrostatic interactions with components like lipopolysaccharides and teichoic acids. nih.gov A minimum charge of +2 is often required. mdpi.com |
| Amphipathicity | Facilitates insertion into and disruption of the microbial membrane. nih.gov | Allows the peptide to form secondary structures (e.g., α-helix) that interact favorably with the lipid bilayer. nih.gov |
Significance of Disulfide Bonds and Cyclization on Conformation and Activity
Disulfide bonds and cyclization play a critical role in defining the three-dimensional structure and, consequently, the biological activity of many antimicrobial peptides. Odorranain-B1 itself is known to possess a disulfide-bonded loop, which also contributes to its trypsin inhibitory activity. novoprolabs.com
A disulfide bridge, formed between two cysteine residues, introduces a cyclic constraint into the peptide's structure. This cyclization can enhance conformational stability, making the peptide less susceptible to degradation by proteases. mdpi.com However, the impact of a disulfide bond on antimicrobial activity is not always straightforward. In some cases, the presence of the disulfide bridge is essential for potent antimicrobial efficacy. For instance, synthetic versions of several odorranain peptides with a cysteine bridge exhibited the same level of activity as their natural counterparts. researchgate.net
Conversely, in some peptide analogs, the removal of the disulfide bond or the truncation of the peptide to remove the "Rana box" motif (a C-terminal cyclic domain common in frog skin peptides) does not necessarily abolish antimicrobial activity and can sometimes reduce hemolytic activity. mdpi.comnih.gov For example, a derivative of Odorranain-B1, ORB-C, which has a disulfide bridge, showed improved trypsin inhibition but lost its antimicrobial properties. novoprolabs.com This indicates that while the disulfide bond is crucial for certain functions, its role in antimicrobial action can be context-dependent and may not be universally essential across all peptide families. The disulfide bond in Odorranain-B1 is part of a conserved heptapeptide (B1575542) segment found in other antimicrobial peptides. researchgate.net A novel peptide, odorranain-NR, was found to have an unusual disulfide-bridged hexapeptide segment. nih.gov
Computational and In Silico Approaches in SAR Analysis
Computational and in silico methods have become indispensable tools in the study of structure-activity relationships of antimicrobial peptides, including those related to Odorranain-B1. nih.gov These approaches allow for the rapid prediction of physicochemical properties, three-dimensional structures, and potential biological activities of novel or modified peptide sequences, thereby guiding and accelerating experimental research. mdpi.com
In silico tools can predict various parameters such as molecular weight, isoelectric point, hydrophobicity (e.g., GRAVY score), and instability index. nih.gov For instance, a high aliphatic index suggests thermostability, which can be a desirable trait for a therapeutic peptide. nih.gov Furthermore, computational models can predict the secondary and tertiary structures of peptides, which is crucial for understanding their mechanism of action. mdpi.com Techniques like molecular dynamics simulations can provide insights into how a peptide interacts with a model membrane, revealing details about its binding, insertion, and pore-forming capabilities.
These computational analyses can help in the rational design of peptide analogs with improved properties. For example, by predicting how amino acid substitutions will affect a peptide's net charge, amphipathicity, and helical content, researchers can prioritize which analogs are most likely to exhibit enhanced antimicrobial activity and reduced toxicity. mdpi.com While in silico studies provide valuable preliminary data, it is important to note that their findings often require experimental validation to confirm the predicted activities. nih.gov
Peptide Engineering and Rational Design Strategies for Odorranain B1 Derivatives
De Novo Design and Optimization of Odorranain-B1 Analogs
De novo design involves creating entirely new peptide sequences, while optimization focuses on modifying existing ones. Both approaches have been applied to the Odorranain-B1 scaffold to probe its structure-activity relationship. The native Odorranain-B1 peptide possesses both antimicrobial and trypsin-inhibitory functions, attributed to its disulfide-bonded loop structure. novoprolabs.com
Key strategies in the design of Odorranain-B1 analogs include N-terminal truncation and cyclization. These modifications are intended to identify the minimal functional domains of the peptide and to study the trade-offs between antimicrobial activity and other biological functions like protease inhibition.
Two notable derivatives of Odorranain-B1 are ORB1 and ORB-C:
ORB-C is a cyclized derivative based on the trypsin-inhibitory loop of Odorranain-B1. This analog was designed to enhance the peptide's trypsin inhibition capabilities. While this modification successfully improved its ability to inhibit trypsin, it resulted in a complete loss of its antimicrobial activity. novoprolabs.com
These findings underscore the complexity of the peptide's structure-function relationship, where distinct regions appear to be responsible for its different biological activities. The optimization of one function, such as trypsin inhibition, can be detrimental to another, like its antimicrobial action.
| Peptide | Sequence/Modification | Key Findings | Reference |
|---|---|---|---|
| Odorranain-B1 (Parent) | AALKGCWTKSIPPKPCFGKR | Dual antimicrobial and trypsin-inhibitory activity. | novoprolabs.com |
| ORB1 | N-terminal truncated form of Odorranain-B1. | Retains broad-spectrum antimicrobial activity. MICs (μg/mL): 5.83 vs. E. coli & S. aureus, 1.84 vs. B. dysenteriae, 2.4 vs. C. albicans. | novoprolabs.com |
| ORB-C | Cyclized derivative (CWTKSIPPKPC) with a disulfide bridge. | Improved trypsin inhibition ability but lost all antimicrobial activity. | novoprolabs.com |
Incorporating Non-Proteinogenic Amino Acids and Chemical Modifications
A common strategy to enhance the therapeutic potential of peptides is the incorporation of non-proteinogenic (or non-canonical) amino acids and other chemical modifications. These alterations can improve a peptide's resistance to enzymatic degradation, enhance its stability, and modulate its biological activity. researchgate.net While specific examples of Odorranain-B1 being modified with non-canonical amino acids are not extensively documented in the literature, general principles of peptide engineering suggest several potential avenues.
Strategies applicable to AMPs like Odorranain-B1 include:
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers can render peptides resistant to proteases, which are stereospecific for L-amino acid peptide bonds.
Fluorination: The addition of fluorine to amino acid side chains can increase hydrophobicity and metabolic stability. nih.gov
N- and C-Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from exopeptidases and alter its net charge and interaction with biological membranes. nih.gov
Incorporation of Novel Residues: Introducing residues like 4-aminopiperidine-4-carboxylic acid (Api) has been shown in other peptides to preserve helical structure and enhance resistance to digestive enzymes. nih.gov
These modifications, while not yet reported specifically for Odorranain-B1, represent promising future directions for developing more robust and effective derivatives. researchgate.net
Strategies for Enhancing Proteolytic Stability and Biophysical Properties
A major hurdle for the systemic use of peptide-based drugs is their susceptibility to degradation by proteases in the body. nih.gov Enhancing the proteolytic stability of Odorranain-B1 is crucial for its potential therapeutic applications. The biophysical properties of the peptide, such as its structure, charge, and amphipathicity, are intrinsically linked to both its stability and its mechanism of action.
Several strategies can be employed to increase the stability of AMPs:
Cyclization: Introducing covalent bonds, such as disulfide bridges or backbone cyclization, restricts the peptide's conformation, making it a poorer substrate for proteases. researchgate.net The design of the Odorranain-B1 analog ORB-C, which is cyclized via a disulfide bond, exemplifies this approach. novoprolabs.com However, as seen with ORB-C, such modifications can also abolish antimicrobial activity, indicating that a balance must be struck between stability and function.
Terminal Capping: As mentioned previously, N-terminal acetylation and C-terminal amidation can significantly increase resistance to serum proteases. nih.gov
Sequence and Structural Optimization: Studies on other frog-derived peptides, such as brevinins, have shown that truncating the peptide to its core active fragment and increasing its net positive charge can enhance activity while potentially altering stability. nih.gov The imperfect amphipathic structure of some peptides has also been identified as a key factor in their function and stability. novoprolabs.com
Research on peptides from Odorrana grahami indicates that the "Rana box" motif, a disulfide-bridged loop common in many frog AMPs, is not always essential for antimicrobial activity, suggesting that linear, more easily stabilized derivatives could be designed. novoprolabs.comnih.gov
Design of Chimeric Peptides and Conjugates
Chimeric peptides are created by fusing two or more peptides with different functionalities, while peptide conjugates involve linking a peptide to another molecule, such as a nanoparticle or a polymer. These strategies aim to create novel molecules with synergistic activities, improved delivery, or enhanced stability.
While no specific chimeric or conjugated forms of Odorranain-B1 have been described in the reviewed literature, related research provides a blueprint for potential designs:
Peptide-Nanoparticle Conjugates: Conjugating AMPs to nanoparticles, particularly silver (AgNPs) or gold nanoparticles, is a widely explored strategy. researchgate.net This approach can increase the local concentration of the peptide at the target site, enhance antimicrobial activity, and in some cases, reduce toxicity to host cells. For example, an AMP from a scorpion was conjugated to silver nanoparticles, resulting in reduced toxicity and improved anticancer activity. The conjugation of amikacin (B45834) to silver nanoparticles has also been shown to be highly effective against drug-resistant bacteria. researchgate.net
Chimeric Peptides: Fusing an AMP with another active peptide can create a bifunctional molecule. For instance, a chimeric peptide could be designed to target a specific cell type and then exert a microbicidal effect. The design of a chimeric peptide from two scorpion toxins was intended to target multiple ion channels in cancer cells, thereby broadening its therapeutic potential. nih.gov
These innovative design strategies offer a pathway to augment the natural capabilities of Odorranain-B1, potentially leading to the development of next-generation anti-infective agents.
Pre Clinical Evaluation and Model Systems
In Vitro Assays for Antimicrobial Efficacy
The antimicrobial potential of Odorranain-B1, an antimicrobial peptide (AMP) isolated from the skin secretions of the Odorrana grahami frog, has been evaluated against a range of pathogenic microorganisms through in vitro assays. nih.govnih.gov These assays are crucial for determining the peptide's spectrum of activity and its minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Broth microdilution is a standard method used to determine the MIC of antimicrobial agents. nih.gov In this assay, serial dilutions of Odorranain-B1 are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the wells are visually inspected for microbial growth. The lowest concentration of the peptide that shows no turbidity is recorded as the MIC.
Studies have demonstrated that Odorranain-B1 and its analogues exhibit broad-spectrum antimicrobial activity. For instance, one of its derivatives, referred to as OBR1, has shown efficacy against both Gram-negative and Gram-positive bacteria, as well as fungi. novoprolabs.com The peptide has demonstrated inhibitory effects against clinically relevant strains, including those that have developed resistance to conventional antibiotics. nih.gov This includes methicillin-resistant coagulase-negative Staphylococcus (MRSCN), penicillin-resistant Streptococcus pneumoniae (PRSP), and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. nih.gov
The antimicrobial activity of Odorranain-B1 is attributed to its ability to disrupt the cell membranes of microorganisms. nih.govmdpi.com This mechanism of action is a common feature of many AMPs and is considered a key advantage, as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways. nih.gov
Below is a table summarizing the reported MIC values for an Odorranain-B1 derivative (OBR1) against various microorganisms:
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 5.83 |
| Staphylococcus aureus | ATCC 25923 | 5.83 |
| Bacillus dysenteriae | N/A | 1.84 |
| Candida albicans | ATCC 2002 | 2.4 |
Data sourced from reference novoprolabs.com
Cell-Based Models for Investigating Mechanism of Action
Cell-based models are instrumental in elucidating the mechanisms by which antimicrobial peptides like Odorranain-B1 exert their effects on microbial cells. These models allow for the detailed observation of peptide-cell interactions and the subsequent physiological and morphological changes in the microorganisms.
One of the primary mechanisms of action for many antimicrobial peptides, including likely Odorranain-B1, is the disruption of the microbial cell membrane. mdpi.com This is often investigated using techniques that measure membrane permeabilization. For example, the uptake of fluorescent dyes, such as N-phenyl-1-naphthylamine (NPN), can indicate outer membrane disruption in Gram-negative bacteria. mdpi.com For the inner membrane, the release of intracellular components or the influx of molecules that are normally excluded can be monitored.
Transmission electron microscopy (TEM) is another powerful tool used to visualize the effects of antimicrobial peptides on bacterial and fungal cell morphology. nih.govmdpi.com Studies using TEM have shown that other antimicrobial peptides can cause significant damage to the cell envelope, leading to the formation of pores, membrane blebbing, and ultimately, cell lysis and the leakage of intracellular contents. mdpi.com For instance, a novel antimicrobial peptide from Odorrana grahami, odorranain-NR, was shown to exert its antimicrobial functions by various means depending on the microorganism, as observed through TEM. nih.gov
The interaction of cationic antimicrobial peptides with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, is a key initial step. mdpi.comresearchgate.net This electrostatic attraction facilitates the accumulation of the peptide on the cell surface, a prerequisite for membrane disruption. researchgate.net Several models describe the subsequent events, including the "carpet" model, where peptides accumulate on the membrane surface and cause disruption once a threshold concentration is reached, and the "toroidal pore" model, which involves the formation of transient pores lined by both peptides and lipid molecules. researchgate.netmdpi.com
Furthermore, studies on other antimicrobial peptides have shown that they can also translocate across the cell membrane without causing complete lysis and interact with intracellular targets to inhibit essential cellular processes. mdpi.com While the specific intracellular targets of Odorranain-B1 are not fully elucidated, the investigation of its interaction with bacterial components provides a basis for understanding its mode of action. nih.gov
Experimental In Vivo Animal Models for Infection Studies
To evaluate the therapeutic potential of Odorranain-B1 in a living organism, experimental in vivo animal models of infection are utilized. nih.gov These models are crucial for assessing the peptide's efficacy in a complex physiological environment, which includes factors such as host immune responses, peptide stability, and distribution. Murine models, particularly mice, are commonly used for these studies due to their well-characterized genetics and physiology. nih.gov
Sepsis, pneumonia, and skin infection models are frequently employed to test the effectiveness of antimicrobial peptides against bacterial pathogens. nih.gov For instance, in a murine model of sepsis, a lethal dose of bacteria is administered to the animals, followed by treatment with the antimicrobial peptide. Survival rates and the reduction of bacterial load in various organs are key parameters measured to determine the peptide's efficacy.
While specific in vivo studies on Odorranain-B1 are not detailed in the provided context, the general methodology for evaluating antimicrobial peptides in animal models can be described. For example, in a study of another antimicrobial peptide, DP7, a Staphylococcus aureus infection murine model was used. nih.gov The peptide was administered via intraperitoneal injection, and its effectiveness was determined by measuring the reduction in bacterial load in the peritoneal lavage fluid. nih.gov
Similarly, a mouse mastitis model has been used to assess the in vivo bactericidal efficacy of another antimicrobial peptide, GWH1. nih.gov In this model, the mammary glands of mice were inoculated with E. coli, and the therapeutic effect of the peptide was evaluated by quantifying the reduction in bacterial counts in the infected tissue. nih.gov
These types of in vivo studies provide critical information that bridges the gap between in vitro activity and potential clinical applications. They help to establish proof-of-concept for the antimicrobial peptide's effectiveness in treating infections in a whole-animal system.
Evaluation in Food Preservation Models
The application of antimicrobial peptides like Odorranain-B1 as natural food biopreservatives is an area of growing interest. nih.govmdpi.com These peptides offer a potential alternative to traditional chemical preservatives, addressing the consumer demand for natural and minimally processed foods. mdpi.commdpi.com
The evaluation of Odorranain-B1 in food preservation models would involve assessing its ability to inhibit the growth of common food spoilage and pathogenic microorganisms in various food matrices. This can be done by directly adding the peptide to food products such as meat, dairy, or fresh produce and monitoring the microbial load over time compared to untreated controls. mdpi.com
For example, studies on other antimicrobial peptides have demonstrated their effectiveness in preserving food. Nisin, a well-studied bacteriocin, is approved for use in various food products to control the growth of Gram-positive bacteria. mdpi.com Other peptides have shown promise in extending the shelf-life of products like minced meat and surimi by reducing bacterial counts and inhibiting spoilage. mdpi.com
The efficacy of an antimicrobial peptide in a food system can be influenced by the food's composition, pH, and storage conditions. Therefore, evaluation in specific food models is essential. For instance, the ability of a peptide to maintain its activity in the presence of fats, proteins, and salts found in food is a critical factor.
While direct studies on Odorranain-B1 in food preservation are not available in the provided context, the general approach involves challenging a food system with relevant spoilage or pathogenic bacteria and then treating it with the peptide. The effectiveness is then determined by microbiological analysis, as well as sensory evaluation to ensure the peptide does not negatively impact the taste, odor, or texture of the food. The use of antimicrobial peptides in active food packaging, where the peptide is incorporated into the packaging material to be released over time, is another innovative approach being explored. mdpi.com
Bioinformatics and Evolutionary Analysis
Comparative Genomics and Peptidomics of Odorrana Species
The genus Odorrana, to which the source organism of Odorranain-B1 (Odorrana grahami) belongs, has been a focal point for comparative genomic and peptidomic studies. These investigations have unveiled an astonishing diversity of AMPs, highlighting the sophisticated innate immune systems of these frogs.
A landmark study combining peptidomics and genomics on a single specimen of Odorrana grahami led to the characterization of 372 cDNA sequences, which encode 107 novel antimicrobial peptides. researchgate.net This massive number of peptides, organized into 30 distinct groups (24 of which were novel), dramatically increased the known repertoire of amphibian AMPs. researchgate.net This extreme diversity in a single species suggests a powerful innate immunity shaped by significant environmental pressures. researchgate.net
Similar studies on other Odorrana species, such as the endangered Odorrana ishikawae, have also identified multiple novel AMPs. In O. ishikawae, nine new peptides belonging to well-known families like esculentin, brevinin, and nigrocin were isolated. nih.gov These peptides feature the C-terminal cyclic heptapeptide (B1575542) domain characteristic of many ranid frog AMPs. nih.gov The primary structures of these peptides indicate a close evolutionary relationship with those found in Odorrana grahami and Odorrana hosii. nih.gov
The power of combining peptidomic and genomic analysis has been repeatedly demonstrated as an effective strategy for discovering novel AMP families in frogs. nih.gov For instance, research on Rana nigrovittata identified 34 new AMPs belonging to nine families, six of which were entirely new. nih.gov These studies consistently show that while the mature peptide sequences are highly diverse, the precursor proteins exhibit highly conserved signal peptides and acidic spacer regions. nih.govnih.gov This pattern of conservation and diversity is a hallmark of amphibian AMP evolution.
Table 1: Examples of Antimicrobial Peptide Families Identified in Odorrana Species
| Species | Identified Peptide Families | Reference |
|---|---|---|
| Odorrana grahami | Odorranain, Brevinin, Esculentin, Nigrocin, Tachykinin, Bombesin-like peptides, Grahamins | researchgate.netresearchgate.net |
| Odorrana ishikawae | Esculentin-1, Esculentin-2, Palustrin-2, Brevinin-2, Nigrocin-2 | nih.gov |
| Odorrana hosii | Nine distinct AMP families identified | researchgate.net |
| Odorrana andersonii | Nigrosin, Andersonnin-D1 | eurekalert.orgnih.gov |
Phylogenetic Relationships and Adaptive Diversification of AMP Gene Families
Phylogenetic analyses are crucial for understanding the evolutionary history and diversification of AMP gene families. Studies comparing AMP gene sequences across different anuran (frog and toad) species reveal complex evolutionary patterns. The genes encoding AMPs in frogs like Odorrana typically have a tripartite structure: a highly conserved signal peptide sequence, a spacer region, and the sequence for the mature, biologically active peptide. researchgate.net
Interestingly, while the signal peptide sequences are strongly conserved within specific evolutionary lineages (like Neobatrachia, which includes the Ranidae family), they are highly divergent between different lineages. researchgate.net This suggests that the anuran AMP genes may have evolved convergently on at least three separate occasions. researchgate.net
Within the Odorrana genus, phylogenetic studies based on mitochondrial and nuclear DNA have helped clarify species relationships, which in turn provides a framework for understanding AMP evolution. peerj.com For example, the peptide structures from Odorrana ishikawae suggest a close relationship to peptides from Odorrana grahami and Odorrana hosii. nih.gov The amino acid sequences of AMPs can be so specific that they are used to infer taxonomic and phylogenetic relationships between closely related frog species. researchgate.net
The diversification of AMP families is a clear example of adaptive radiation, where a rapid proliferation of new forms from a single ancestral type occurs. This is driven by the strong selective pressure exerted by diverse and evolving microbial pathogens in the frogs' environments. eurekalert.org The result is a wide array of peptide families, each with potentially different microbial targets and mechanisms of action. researchgate.netnih.gov
Role of Positive Selection in Odorranain-B1 Evolution
The remarkable diversity observed in the mature peptide region of AMPs like Odorranain-B1, contrasted with the conserved signal and propeptide regions, is strong evidence of positive Darwinian selection. researchgate.net Positive selection is a process where new, advantageous genetic variants sweep through a population. In the context of AMPs, this means that mutations in the part of the gene coding for the mature peptide that enhance its antimicrobial efficacy or spectrum are favored and retained.
This evolutionary pressure is thought to be a direct consequence of an "evolutionary arms race" between the frog and pathogenic microorganisms. mdpi.com As pathogens evolve mechanisms to resist the frog's defenses, the frog, in turn, evolves new or modified peptides to overcome this resistance. Mechanisms proposed to drive this rapid evolution include not only positive selection but also processes like hypermutation and gene conversion. mdpi.com
Studies have shown that even single amino acid changes can drastically alter the activity of an AMP. mdpi.com Therefore, the accumulation of selected mutations in the mature peptide-coding region allows for the fine-tuning of the peptide's function, leading to the vast array of AMPs seen in species like O. grahami. researchgate.net The physiologically active peptide portion is under positive selection, while the signal sequence remains conserved, ensuring proper processing and secretion of the defense molecules. researchgate.net
Utilization of Antimicrobial Peptide Databases (e.g., APD, DBAASP) in Research
Bioinformatics databases are indispensable tools for research on antimicrobial peptides, including Odorranain-B1. They serve as centralized, curated repositories of information on peptide sequences, structures, sources, and biological activities. pharmafocuseurope.com
The Antimicrobial Peptide Database (APD) is a prominent resource that was first established in 2003. unmc.eduoup.com It is manually curated and contains thousands of peptides from all six kingdoms of life, including a vast number from amphibians. unmc.edunih.gov For a given peptide like Odorranain-B1, the APD provides information on its sequence, family (e.g., protease inhibitor), source organism, and known biological functions. nih.gov Researchers use the APD to compare novel peptides with existing ones, predict potential functions, and analyze trends in peptide characteristics like length, charge, and hydrophobicity. unmc.edunih.gov
The Database of Antimicrobial Activity and Structure of Peptides (DBAASP) is another critical, manually curated resource. pharmafocuseurope.comdbaasp.org DBAASP focuses specifically on the relationship between peptide structure and antimicrobial function. It provides detailed data on chemical structure, 3D structure, post-translational modifications, and specific antimicrobial and cytotoxic activities against various target species. dbaasp.org A key feature of DBAASP is its collection of data on synergistic activities and tools for structure-activity relationship studies, which aids in the rational design of new, more effective antimicrobial agents. dbaasp.org
These databases, along with others, play a crucial role in accelerating AMP research. They enable scientists to:
Rapidly identify and classify newly discovered peptides. nih.gov
Perform large-scale bioinformatic analyses to uncover design principles of natural AMPs. nih.gov
Formulate hypotheses about a peptide's mechanism of action based on its similarity to well-characterized peptides.
Design and engineer synthetic peptides with improved efficacy and reduced toxicity. pharmafocuseurope.com
Table 2: Key Features of Major Antimicrobial Peptide Databases
| Database | Primary Focus | Key Information Provided | Utility in Research |
|---|---|---|---|
| APD (Antimicrobial Peptide Database) | Comprehensive repository of natural AMPs. | Sequence, source, family, multiple biological activities (antibacterial, antiviral, anticancer, etc.), physicochemical properties. unmc.eduoup.com | Peptide classification, functional prediction, statistical analysis of peptide properties. nih.gov |
| DBAASP (Database of Antimicrobial Activity and Structure of Peptides) | Structure-activity relationships of AMPs. | Detailed structure (chemical, 3D), specific antimicrobial/cytotoxic activities, post-translational modifications, synergistic effects. dbaasp.org | Rational design of new peptides, structure-activity relationship studies, prediction of antimicrobial potential. pharmafocuseurope.comdbaasp.org |
Mentioned Compounds
Production and Purification Methodologies for Research Applications
Chemical Synthesis of Odorranain-B1 and its Analogs
Chemical synthesis is a direct and versatile method for producing peptides of a defined sequence, such as Odorranain-B1. Solid-Phase Peptide Synthesis (SPPS) is the most common technique employed for this purpose. nih.gov This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. nih.govsigmaaldrich.com
The process generally utilizes either Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry to temporarily protect the alpha-amino group of the incoming amino acid. sigmaaldrich.com The Fmoc/tBu (tert-butyl) approach is now the most widely used methodology for SPPS. nih.gov The synthesis cycle involves several key steps:
Resin Swelling : The polystyrene-based resin support is swelled in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to make the reactive sites accessible. youtube.com
Deprotection : The protecting group (e.g., Fmoc) on the terminal amino acid of the resin-bound chain is removed, typically using a weak base like piperidine, to expose a free amine group for the next coupling reaction. youtube.com
Amino Acid Activation and Coupling : The next protected amino acid is activated using a coupling reagent (e.g., HATU) and then added to the reaction vessel, where it forms a peptide bond with the free amine group on the growing chain. youtube.com
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. sigmaaldrich.com
This cycle is repeated until the full-length Odorranain-B1 sequence (AALKGCWTKSIPPKPCFGKR) is assembled. novoprolabs.com Upon completion of the synthesis, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. sigmaaldrich.com This is often achieved using a strong acid cocktail, commonly containing Trifluoroacetic acid (TFA). sigmaaldrich.comyoutube.com The resulting crude peptide is then precipitated, washed, and lyophilized. sigmaaldrich.com
The synthesis of analogs of Odorranain-B1 is also readily achievable through SPPS. By altering the sequence of amino acid additions, researchers can perform structure-guided design to create novel peptides with potentially enhanced or altered bioactivity. nih.gov For example, derivatives of Odorranain-B1 have been synthesized to study the relationship between structure and function, such as the N-terminally truncated form known as ORB1 or the cyclized derivative ORB-C, which showed improved trypsin inhibition but lost its antimicrobial activity. novoprolabs.com
| Step | Description | Common Reagents | Reference |
|---|---|---|---|
| Resin Preparation | The solid support (e.g., PEG-Polystyrene) is swelled in a solvent to prepare it for synthesis. | N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) | sigmaaldrich.comyoutube.com |
| Deprotection | Removal of the N-terminal Fmoc protecting group to allow for the next amino acid to be coupled. | Piperidine in NMP | youtube.com |
| Coupling | Activation of the incoming Fmoc-protected amino acid and its subsequent reaction with the N-terminus of the resin-bound peptide chain. | HATU, HBTU, DCC | youtube.comyoutube.com |
| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail | sigmaaldrich.comyoutube.com |
| Purification | The crude peptide is purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). | Acetonitrile (B52724)/Water gradient with TFA | sigmaaldrich.combachem.com |
Heterologous Expression Systems (e.g., Pichia pastoris) for Recombinant Peptide Production
For producing larger quantities of peptides, recombinant expression in a host organism is often more cost-effective than chemical synthesis. researchgate.netmdpi.com The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) is a widely used and highly effective eukaryotic expression system for producing antimicrobial peptides. mdpi.comnih.gov This system offers several advantages, including the ability to perform post-translational modifications, high expression levels, and secretion of the recombinant protein into the culture medium, which simplifies purification. researchgate.netnih.gov
The production of a recombinant peptide like Odorranain-B1 in P. pastoris generally follows these steps:
Gene Design and Synthesis : The DNA sequence encoding Odorranain-B1 is optimized for expression in P. pastoris. Often, the gene is fused to a secretion signal (like the α-factor signal from Saccharomyces cerevisiae) to direct the peptide out of the cell, and sometimes to a fusion tag (like a His-tag) to facilitate purification. mdpi.comfrontiersin.org
Vector Construction : The synthesized gene is cloned into a P. pastoris expression vector, such as pPICZαA, under the control of the strong, tightly regulated alcohol oxidase 1 (AOX1) gene promoter. mdpi.comfrontiersin.org
Transformation and Screening : The expression vector is linearized and transformed into P. pastoris cells (e.g., strain GS115). nih.gov Transformants are screened for successful integration of the gene and high expression potential.
Expression and Induction : The selected yeast clone is grown to a high cell density in a glycerol-based medium. Expression of the target peptide is then induced by switching the carbon source to methanol, which activates the AOX1 promoter. mdpi.comnih.gov
Harvesting and Purification : The peptide, secreted into the culture medium, is harvested. If a His-tag was included, purification can be efficiently achieved using Nickel (Ni²⁺) affinity chromatography, followed by polishing steps like RP-HPLC. mdpi.com
While the expression of Odorranain-B1 itself in P. pastoris is not widely documented in the provided sources, the successful expression of other Odorranain peptides, such as Odorranain-C1, demonstrates the viability of this system. nih.gov The recombinant Odorranain-C1 was successfully produced, showing broad-spectrum antibacterial activity and highlighting the system's potential for generating functional amphibian AMPs. nih.gov
| Advantage | Description | Reference |
|---|---|---|
| High Expression Levels | Can achieve high-density cell cultures, leading to high yields of recombinant protein (e.g., up to 0.5 g/L for cathelicidin-BF). | researchgate.netfrontiersin.org |
| Protein Secretion | Use of secretion signals (e.g., α-factor) directs the peptide into the culture medium, simplifying initial purification steps. | mdpi.com |
| Post-Translational Modifications | As a eukaryote, P. pastoris can perform modifications like disulfide bond formation, which can be crucial for peptide activity. | researchgate.net |
| Tightly Regulated Promoter | The AOX1 promoter is strongly repressed by glucose/glycerol and powerfully induced by methanol, allowing for precise control over protein expression and mitigating host cell toxicity. | mdpi.com |
| Cost-Effective | The media components are simple and inexpensive, making it a cost-effective choice for large-scale production compared to chemical synthesis. | researchgate.netmdpi.com |
Considerations for Peptide Purity and Handling in Research
Regardless of the production method, obtaining a peptide of high purity is essential for accurate and reproducible research findings. The crude product from either chemical synthesis or recombinant expression contains a mixture of the desired peptide and various impurities. bachem.com
Purification and Quality Control The standard and most powerful method for purifying synthetic and recombinant peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). sigmaaldrich.combachem.com In this technique, the crude peptide mixture is passed through a column (typically C18-modified silica) and separated based on hydrophobicity. bachem.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer (containing 0.1% TFA) is used to elute the components, with the target peptide collected in pure fractions. bachem.com
The purity of the final product is verified using analytical RP-HPLC, and its identity is confirmed by mass spectrometry (MS) to ensure the molecular weight matches the expected value for Odorranain-B1. sigmaaldrich.comgenscript.com
Peptide Purity Levels The required level of purity depends on the intended application. genscript.com Lower purity may be acceptable for initial screening, while quantitative biological assays demand very high purity. sigmaaldrich.comgenscript.com
| Purity Level | Common Applications | Reference |
|---|---|---|
| >75% (Immuno Grade) | Antigen for polyclonal antibody production, ELISA testing. | genscript.com |
| >85% (Biochemistry Grade) | In vitro bioassays, enzyme-substrate studies, cell attachment studies, epitope mapping. | genscript.com |
| >95% (High Purity Grade) | Quantitative studies (in vitro bioassays, NMR studies), quantitative receptor-ligand interaction studies, cell-based assays. | genscript.com |
| >98% (Industrial Grade) | Crystallography, drug development studies under GMP conditions. | genscript.com |
Handling and Storage Proper handling and storage are critical to maintain peptide integrity. sigmaaldrich.com Peptides are typically delivered in a lyophilized (freeze-dried) powder form, which is the most stable state. sigmaaldrich.combachem.com For long-term storage, lyophilized peptides should be kept in a freezer at -20°C or lower. novoprolabs.comnovoprolabs.com
Once reconstituted in a solution, peptides are much more susceptible to degradation. sigmaaldrich.com Potential issues include:
Hydrolysis : Peptides containing certain amino acid pairs like Asp-Gly (D-G) are prone to hydrolysis. sigmaaldrich.com
Oxidation : Residues like Methionine and Cysteine can be easily oxidized. sigmaaldrich.com
Aggregation : Hydrophobic peptides have a tendency to aggregate, especially at high concentrations, which can reduce their activity. sigmaaldrich.com
Impact of Reagents A final consideration is the presence of residual reagents from the synthesis and purification process. Trifluoroacetic acid (TFA) is a common counter-ion present in the final lyophilized peptide product. novoprolabs.comnovoprolabs.com While necessary for purification, TFA residues can interfere with biological experiments, potentially affecting cell growth or altering results in structural studies. novoprolabs.comnovoprolabs.com For sensitive applications, TFA removal may be required. novoprolabs.com
Q & A
Q. What structural features of Odorranain-B1 contribute to its antimicrobial activity?
Odorranain-B1 contains two cysteine residues that form a disulfide bridge, stabilizing a β-hairpin conformation in membrane-like environments. This structural motif enhances selectivity for bacterial membranes over eukaryotic cells, as shown by circular dichroism (CD) spectroscopy in anionic lipid environments. The β-hairpin conformation reduces cytotoxicity by minimizing interactions with host cell membranes .
Q. What experimental methods are used to evaluate Odorranain-B1’s antimicrobial efficacy and cytotoxicity?
Minimum inhibitory concentration (MIC) assays against reference bacterial strains (e.g., S. aureus, E. coli) quantify antimicrobial potency. Haemolytic activity is assessed using HC50 values (concentration causing 50% lysis of red blood cells). The selectivity index (SI) is calculated as HC50/MIC to balance efficacy and safety. For example, Odorranain-B1’s parent sequence has an SI of 54.8, optimized to 95 in redesigned variants .
Q. How do researchers validate the conformational dynamics of Odorranain-B1 in different environments?
CD spectroscopy is employed to monitor structural transitions in aqueous vs. membrane-mimetic environments (e.g., trifluoroethanol, SDS micelles). Odorranain-B1 adopts a disordered structure in water but transitions to a β-hairpin in anionic lipid bilayers, which correlates with its membrane-targeting mechanism .
Q. Which databases are recommended for accessing validated antimicrobial peptide sequences like Odorranain-B1?
Q. How can computational tools like the Mutator algorithm optimize Odorranain-B1’s selectivity index (SI)?
The Mutator tool (http://split4.pmfst.hr/mutator/ ) suggests single/double amino acid substitutions to enhance SI. For Odorranain-B1, substitutions increasing hydrophobicity or amphipathicity while preserving charge can improve membrane selectivity. Dadapin-8, a redesigned variant, achieved a higher predicted SI through such mutations .
Q. What methodologies address discrepancies in Odorranain-B1’s activity across bacterial species?
Strain-specific differences (e.g., membrane lipid composition) require comparative MIC testing under standardized conditions. Biophysical analyses, such as surface plasmon resonance (SPR) or fluorescence anisotropy, can quantify peptide-membrane binding affinities to explain variability .
Q. How does Odorranain-B1’s β-hairpin conformation compare to helical AMPs in terms of mechanism?
Unlike helical peptides (e.g., LL-37), Odorranain-B1’s β-hairpin structure may disrupt bacterial membranes via pore formation or carpet mechanisms without extensive helix stabilization. CD spectra show <50% helical content in Dadapin-8, contrasting with helical frog-derived peptides .
Q. What strategies improve Odorranain-B1’s stability in physiological conditions?
Serum stability assays (e.g., incubation with human serum) identify degradation hotspots. Modifications like N-terminal acetylation or D-amino acid substitutions can enhance proteolytic resistance. Cyclization via disulfide bridges, as in Odorranain-B1, also improves stability .
Q. How do researchers resolve conflicting data on cytotoxicity and antimicrobial potency?
Dose-response curves and SI calculations (HC50/MIC) contextualize toxicity relative to efficacy. For example, Dadapin-8’s β-hairpin structure reduced haemolysis (HC50 > 200 µM) while maintaining MICs of 8–32 µG/mL, validating its redesign strategy .
Q. What in silico approaches predict Odorranain-B1’s interactions with bacterial membranes?
Molecular dynamics (MD) simulations model peptide insertion into lipid bilayers, assessing parameters like hydrophobic moment and charge distribution. Tools like PepCalc (https://pepcalc.com/ ) predict physicochemical properties to guide mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
